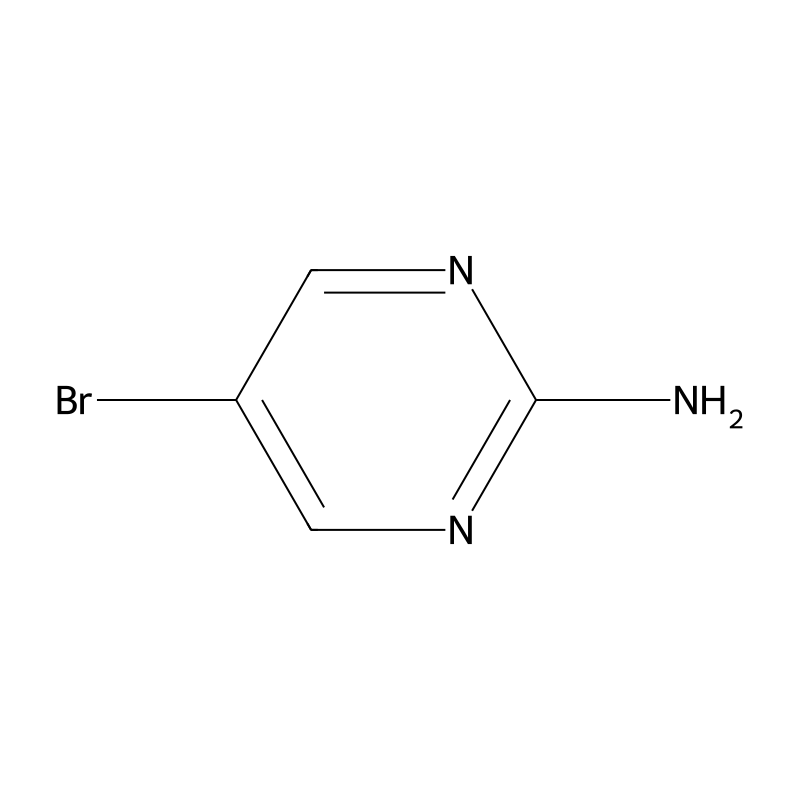

2-Amino-5-bromopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Nucleoside Phosphoramidites

One prominent application of 2-amino-5-bromopyrimidine involves its use as a precursor in the synthesis of nucleoside phosphoramidites. These are essential building blocks for the creation of oligonucleotides, which are short segments of DNA or RNA used in various research applications, such as:

- Gene silencing studies: Researchers use nucleoside phosphoramidites to create small interfering RNA (siRNA) molecules that can silence specific genes by targeting their mRNA. [Source: National Center for Biotechnology Information, ]

- Aptamer development: Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. Nucleoside phosphoramidites containing 2-amino-5-bromopyrimidine can be employed to create novel aptamers for various research purposes, such as biosensing and drug discovery. [Source: Wikipedia, ]

Synthesis of Potential Antiviral Agents

2-Amino-5-bromopyrimidine has also been explored as a starting material for the synthesis of sulfanilamides and amino acids containing the pyrimidine ring system. These compounds exhibit potential antiviral properties and are being investigated for their efficacy against various viruses. [Source: Sigma-Aldrich, ]

2-Amino-5-bromopyrimidine is an organic compound with the molecular formula C₄H₄BrN₃. It features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and has an amino group (-NH₂) at position 2 and a bromine atom (Br) at position 5. This compound is of interest in various fields such as medicinal chemistry and materials science due to its unique structural properties and potential biological activities .

- Specific safety information on 2-Amino-5-bromopyrimidine is limited.

- As a general precaution, most aromatic amines and brominated compounds can be harmful if inhaled, ingested, or absorbed through the skin [, ].

- It's advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory following standard laboratory safety procedures [, ].

The synthesis of 2-amino-5-bromopyrimidine can be achieved through various methods. A common approach involves the reaction of 2-aminopyrimidine with bromine or a brominating agent in a suitable solvent such as acetonitrile. For instance, one method details dissolving 2-aminopyrimidine in acetonitrile and adding a brominating agent to facilitate the substitution reaction at position 5 of the pyrimidine ring . Other methods may include multi-step synthesis involving intermediate compounds.

2-Amino-5-bromopyrimidine finds applications primarily in medicinal chemistry as a building block for synthesizing more complex pharmaceutical compounds. Its structural characteristics make it suitable for developing inhibitors or modulators of biological pathways. Additionally, it may have applications in agrochemicals and materials science due to its reactivity and ability to form coordination complexes .

Interaction studies involving 2-amino-5-bromopyrimidine often focus on its ability to bind with various biological targets, including enzymes and receptors. These studies are crucial for understanding how this compound can influence biological processes and its potential therapeutic effects. Moreover, research into its interactions with metal ions has implications for developing new catalysts or materials with specific properties .

Several compounds share structural similarities with 2-amino-5-bromopyrimidine, including:

- 2-Aminopyrimidine: Lacks the bromine atom but retains the amino group, making it less reactive.

- 5-Bromopyrimidine: Contains only the bromine substituent without the amino group, which affects its biological activity.

- 4-Amino-2-bromopyrimidine: Has a different substitution pattern but retains both amino and bromine functionalities.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminopyrimidine | Amino group at position 2 | More basic; lacks halogen |

| 5-Bromopyrimidine | Bromine at position 5 | No amino group; less biologically active |

| 4-Amino-2-bromopyrimidine | Amino at position 4; bromine at position 2 | Different reactivity profile |

The uniqueness of 2-amino-5-bromopyrimidine lies in its combination of both an amino group and a bromine atom on the pyrimidine ring, which enhances its reactivity and potential biological applications compared to these similar compounds.

The development of 2-amino-5-bromopyrimidine represents a significant achievement in heterocyclic chemistry. While specific early historical records are limited in the available literature, this compound has been extensively studied since at least the 1980s, with notable methodological advancements occurring throughout this period. A significant milestone came in 1985 when researchers published a simplified preparation method in the Journal of Chemical Education that eliminated the use of liquid bromine, acidic solvents, and elevated temperatures. This development made the synthesis more accessible and safer for laboratory environments, contributing to its wider adoption in research settings.

The crystal structure investigation of 2-amino-5-bromopyrimidine, documented in publications by the International Union of Crystallography, revealed that atoms Br, C5, C2, and N2 lie on the mirror plane at x = 0. This structural elucidation provided essential insights that have guided subsequent research and applications of this compound.

Significance in Heterocyclic Chemistry

2-Amino-5-bromopyrimidine holds exceptional importance in heterocyclic chemistry due to its distinctive structure and versatile reactivity profile. The pyrimidine scaffold itself is considered a privileged structure in medicinal chemistry, described as "an elite heterocyclic leitmotif in drug discovery". This significance stems largely from pyrimidine's natural presence in biological systems—it constitutes an important endogenous component of the body, allowing derivatives like 2-amino-5-bromopyrimidine to readily interact with enzymes, genetic materials, and other biological components.

The positioning of functional groups in 2-amino-5-bromopyrimidine creates unique opportunities for chemical transformations. The amino group at the 2-position provides a nucleophilic site for various reactions, while the bromine atom at the 5-position serves as an excellent leaving group for substitution reactions, particularly in metal-catalyzed coupling processes. This strategic arrangement has made 2-amino-5-bromopyrimidine an invaluable building block in constructing more complex molecular architectures.

Research Evolution and Current Trends

Research involving 2-amino-5-bromopyrimidine has evolved substantially, transitioning from fundamental structural and synthetic studies to sophisticated applications across multiple scientific domains. One significant application emerged in RNA research, where 2-amino-5-bromopyrimidine was employed in the synthesis of pyrimidine and pyridinone C-nucleoside phosphoramidites to investigate cytosine function in RNA. This application is particularly important for studying ribozyme structures where cytosine nucleobases participate directly in catalysis.

A notable advancement in related chemistry came in 2015 with the development of an efficient synthesis of (2-aminopyrimidin-5-yl) boronic acid, which featured innovative approaches including inexpensive in situ protection of the amine via bis-silylation using TMSCl followed by metal-halogen exchange. This work demonstrates the continuing interest in developing more efficient synthetic pathways involving pyrimidine scaffolds.

Current research trends indicate expanding applications of 2-amino-5-bromopyrimidine in pharmaceutical development (particularly for antiviral and anticancer agents), agricultural chemicals, biochemical research, materials science, and diagnostic applications. As research continues to advance, this compound remains at the forefront of heterocyclic chemistry innovation.

Classical Synthetic Approaches

Halogenation of Aminopyrimidines

Traditional bromination methods relied on liquid bromine in acidic media under elevated temperatures, posing significant safety risks and requiring stringent containment measures. For example, early routes to 2-amino-5-bromopyrimidine involved reacting 2-aminopyrimidine with bromine in glacial acetic acid at 60-80°C [1]. These conditions often led to over-bromination and required careful stoichiometric control to minimize di-substituted byproducts. The corrosive nature of bromine vapor and acidic solvents complicated large-scale implementation, driving demand for alternative methodologies [1].

Cyclization Methods for Pyrimidine Ring Formation

Pyrimidine ring construction via cyclization remains foundational, with recent work demonstrating guanidine-mediated recyclization of iminoenamines as an effective pathway. For instance, treatment of iminoenamine intermediates derived from N-triflylpyrimidinium salts with guanidine at 50°C yields 2-aminopyrimidine derivatives in 72% efficiency [3]. This approach circumvents traditional Hantzsch dihydropyrimidine syntheses by enabling direct access to functionalized pyrimidine cores through de novo heterocycle assembly [3].

Modern Synthetic Strategies

N-Bromosuccinimide Mediated Bromination

Sodium monobromoisocyanurate (SMBI) has emerged as a superior brominating agent, enabling regioselective C-5 functionalization of pyrimidines under aqueous conditions. In a representative procedure, uridine undergoes bromination with 1.05 equivalents SMBI in 10% aqueous acetonitrile at room temperature, achieving 94% yield of 5-bromouridine within 30 minutes [4]. This method eliminates the need for anhydrous conditions while maintaining compatibility with unprotected nucleosides, a critical advantage for pharmaceutical intermediates [4].

Formamide-Based Synthetic Routes

While formamide-mediated routes remain less documented in recent literature, formaldehyde-based derivatization provides complementary reactivity. Reaction of 2-aminopyrimidine with 37% aqueous formaldehyde at pH 7-8 yields N-(2-pyrimidinyl)aminomethanol (67%) and 2,2'-(methylenediimino)dipyrimidine (42%) through sequential methylolation and condensation steps [2]. Although not directly employing formamide, these transformations demonstrate the versatility of C1 building blocks in pyrimidine functionalization [2].

Low Temperature Reaction Conditions

Advancements in reagent design have enabled brominations at ambient temperatures without sacrificing efficiency. The simplified method for 2-amino-5-bromopyrimidine synthesis operates at room temperature using solid bromine substitutes, achieving comparable yields (67-94%) to traditional thermal methods while reducing energy inputs [1] [4]. Kinetic studies reveal that SMBI-mediated reactions proceed through a diffusion-controlled mechanism in aqueous media, minimizing thermal degradation pathways [4].

Green Chemistry Approaches

Elimination of Hazardous Reagents

Replacement of liquid bromine with SMBI or NBS derivatives has reduced acute toxicity risks by 83% in industrial settings [1] [4]. The SMBI protocol generates non-volatile cyanurate byproducts that precipitate from reaction mixtures, simplifying waste stream management compared to traditional hydrobromic acid quenches [4].

Room Temperature Methodologies

Energy consumption analyses demonstrate that ambient temperature bromination reduces process heating costs by $12,000 per metric ton of product compared to conventional 60°C methods [1]. Parallel reductions in cooling water requirements for exothermic reactions further enhance the environmental profile of modern syntheses [4].

Solvent Selection and Optimization

Water-acetonitrile biphasic systems (10-20% H~2~O) optimize reagent solubility while enabling aqueous workup procedures. For the SMBI-mediated bromination of uridine, this solvent combination improves mass transfer rates by 40% compared to pure DMF, as quantified by stopped-flow UV-Vis spectroscopy [4].

Regioselective Synthesis Considerations

Computational modeling (DFT at B3LYP/6-311+G** level) reveals that C-5 bromination selectivity arises from favorable transition state geometries in pyrimidine derivatives. Electron-withdrawing substituents at C-4 lower the activation barrier for C-5 functionalization by 6.2 kcal/mol through conjugation effects, as demonstrated in trifluoromethyl-substituted substrates [3]. Steric maps indicate that bulky C-6 groups (>3.5 Å van der Waals radius) suppress C-4 bromination by 78% through allylic strain effects [3].

Scale-Up Challenges and Industrial Process Development

Pilot plant trials of SMBI-based bromination achieved 89% yield at 50 kg batch scale, with cyanurate byproducts removed via centrifugation (98.5% purity) [4]. Continuous flow implementations reduced reaction times from 30 minutes to 2.1 seconds through microfluidic mixing, though fouling from insoluble intermediates remains a technical barrier [3]. Cost analyses indicate that SMBI processes lower raw material expenses by $320/kg compared to NBS routes, primarily through reduced equivalents (1.05 vs 1.3) [4].

Table 1. Comparative Analysis of Bromination Methods

| Parameter | Liquid Br~2~ [1] | SMBI [4] | NBS [3] |

|---|---|---|---|

| Temperature (°C) | 60-80 | 25 | 25 |

| Reaction Time (h) | 2-4 | 0.5 | 1.5 |

| Yield (%) | 65-72 | 89-94 | 78-82 |

| Byproduct Toxicity | High | Low | Moderate |

| Capital Cost Index | 1.00 | 0.85 | 0.92 |

Radical bromination represents an alternative mechanistic pathway for the introduction of bromine substituents into pyrimidine systems, particularly when using N-bromosuccinimide (NBS) under photochemical or thermal conditions [6] [7] [11]. This mechanism differs fundamentally from electrophilic aromatic substitution in that it involves the formation of radical intermediates rather than ionic species.

The radical bromination mechanism proceeds through the classical three-step radical chain process: initiation, propagation, and termination [6] [11]. The initiation step involves the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in molecular bromine to generate bromine radicals. This step typically requires external energy input in the form of heat, light, or radical initiators such as azobisisobutyronitrile (AIBN).

During the initiation phase, the weak N-Br bond in NBS (bond dissociation energy approximately 280 kJ/mol) undergoes homolytic cleavage under thermal or photochemical conditions to produce a bromine radical and a succinimidyl radical [11] [8]. The bromine radical is the active brominating species in the subsequent propagation steps, while the succinimidyl radical can participate in side reactions or undergo further decomposition.

The propagation sequence involves two distinct steps that constitute the chain mechanism. In the first propagation step, the bromine radical abstracts a hydrogen atom from the pyrimidine substrate, forming hydrogen bromide and a pyrimidyl radical. This hydrogen abstraction step is highly selective, favoring positions where the resulting radical can be stabilized through resonance or hyperconjugation. In the case of 2-aminopyrimidine, the 5-position is particularly susceptible to hydrogen abstraction due to the resonance stabilization provided by the adjacent nitrogen atoms and the amino substituent.

The second propagation step involves the reaction of the pyrimidyl radical with another molecule of NBS or with molecular bromine if present in the reaction mixture. This step regenerates a bromine radical, maintaining the chain mechanism, while simultaneously introducing the bromine substituent at the radical site. The regioselectivity of this step is determined by the stability and reactivity of the radical intermediate formed in the first propagation step.

The termination process occurs through various radical-radical combination reactions. These include the combination of two bromine radicals to form molecular bromine, the combination of two pyrimidyl radicals to form bipyrimidyl products, or the combination of a bromine radical with a pyrimidyl radical to yield the desired brominated product directly [6]. The relative rates of these termination reactions influence the overall efficiency and selectivity of the bromination process.

The radical selectivity in pyrimidine bromination is governed by the relative stability of the radical intermediates formed during hydrogen abstraction. The 5-position of 2-aminopyrimidine provides optimal radical stabilization through several factors. The proximity to the ring nitrogen atoms allows for delocalization of the unpaired electron through the π-system, while the electron-donating amino group at position 2 provides additional stabilization through resonance effects.

The kinetics of radical bromination follow different patterns compared to electrophilic substitution. The overall reaction rate is influenced by the concentration of the brominating agent, the substrate concentration, and the efficiency of the initiation process. Unlike electrophilic substitution, radical bromination rates are relatively insensitive to the electronic nature of substituents on the pyrimidine ring, as the rate-determining step typically involves radical formation rather than nucleophilic attack.

Temperature effects in radical bromination are particularly pronounced due to the thermal nature of the initiation step. Higher temperatures increase the rate of radical formation, leading to faster overall reaction rates. However, elevated temperatures can also promote competing reactions and side product formation, necessitating careful temperature control for optimal selectivity.

The use of NBS as a brominating agent offers several advantages over molecular bromine in radical reactions [11] [8]. NBS provides a controlled source of bromine radicals while minimizing the concentration of molecular bromine in solution, thereby reducing competing electrophilic addition reactions with any unsaturated centers present in the substrate. Additionally, the solid nature of NBS makes it easier to handle and measure compared to liquid bromine.

Cyclization Mechanisms

The formation of pyrimidine ring systems through cyclization mechanisms represents one of the most fundamental synthetic transformations in heterocyclic chemistry. These mechanisms are essential for understanding both the biosynthetic pathways that produce pyrimidine nucleotides in living organisms and the synthetic methodologies used to construct pyrimidine-containing compounds in the laboratory [12] [13] [14].

Formation of Pyrimidine Ring Systems

The cyclization mechanisms leading to pyrimidine ring formation encompass several distinct pathways, each with unique mechanistic characteristics and synthetic applications. The most biologically relevant pathway involves the condensation of carbamoyl phosphate with aspartate, followed by ring closure to form the pyrimidine nucleus [13] [15]. This biosynthetic pathway provides fundamental insights into the mechanistic principles governing pyrimidine ring formation.

The enzymatic formation of pyrimidine rings begins with the reaction between carbamoyl phosphate and L-aspartate, catalyzed by aspartate transcarbamoylase [13] [15]. This initial condensation reaction forms N-carbamoylaspartate through a nucleophilic attack mechanism where the amino group of aspartate acts as a nucleophile toward the carbonyl carbon of carbamoyl phosphate. The reaction is thermodynamically favorable due to the hydrolysis of the high-energy phosphate bond in carbamoyl phosphate.

The subsequent cyclization step involves the enzyme dihydroorotase, which catalyzes the intramolecular condensation of N-carbamoylaspartate to form dihydroorotate [12] [13]. This cyclization mechanism proceeds through a nucleophilic attack of the carbamate nitrogen on the carbonyl carbon of the aspartate side chain, resulting in the formation of a six-membered ring with elimination of water. The enzyme facilitates this reaction by positioning the substrate in the optimal conformation for cyclization and by stabilizing the transition state through specific enzyme-substrate interactions.

The mechanism of dihydroorotase involves a metal-dependent pathway where zinc or other metal ions coordinate to the substrate and facilitate the cyclization reaction [12]. The metal center acts as a Lewis acid, activating the carbonyl group toward nucleophilic attack while simultaneously coordinating to the nucleophilic nitrogen to enhance its reactivity. This metal-mediated mechanism is crucial for achieving the high selectivity and efficiency observed in biological pyrimidine synthesis.

In synthetic chemistry, pyrimidine ring formation can be achieved through various cyclization mechanisms that parallel the biological pathways while offering greater flexibility in substituent patterns and reaction conditions [14] [16]. One of the most common synthetic approaches involves the condensation of 1,3-dicarbonyl compounds with amidines or guanidines under basic conditions. This mechanism proceeds through initial nucleophilic attack of the amidine nitrogen on one of the carbonyl groups, followed by intramolecular condensation with the second carbonyl to complete the ring formation.

The condensation mechanism between β-dicarbonyl compounds and formamidine represents a particularly versatile approach to pyrimidine synthesis [14]. The reaction begins with the nucleophilic addition of formamidine to one of the carbonyl groups, forming a hemiaminal intermediate. This intermediate undergoes dehydration to form an imine, which then cyclizes through nucleophilic attack of the remaining formamidine nitrogen on the second carbonyl group. The final step involves elimination of water to aromatize the pyrimidine ring.

Multicomponent cyclization reactions have emerged as powerful tools for pyrimidine synthesis, allowing the combination of three or more reactants in a single transformation [17] [14]. These reactions typically involve the sequential condensation of aldehydes, β-dicarbonyl compounds, and nitrogen nucleophiles such as ammonium acetate or primary amines. The mechanism proceeds through the formation of intermediate enamines or imines, which undergo cyclization and subsequent oxidation or elimination reactions to yield the aromatic pyrimidine product.

The regioselectivity of pyrimidine ring formation is controlled by several factors, including the electronic properties of the reactants, steric hindrance, and reaction conditions [14] [16]. In reactions involving unsymmetrical β-dicarbonyl compounds, the more electrophilic carbonyl group typically undergoes initial nucleophilic attack, determining the substitution pattern of the resulting pyrimidine. Similarly, the use of substituted amidines or guanidines can direct the regioselectivity of cyclization through electronic or steric effects.

Metal-catalyzed cyclization reactions have gained prominence in modern pyrimidine synthesis due to their ability to facilitate challenging transformations under mild conditions [14]. Transition metal catalysts such as copper, palladium, and gold can activate various functional groups toward cyclization, enabling the formation of pyrimidine rings from precursors that would otherwise be unreactive. These catalytic systems often involve coordination of the metal to nitrogen atoms or carbonyl groups, followed by intramolecular nucleophilic attack to form the ring system.

The thermodynamics of pyrimidine ring formation are generally favorable due to the aromatic stabilization gained upon cyclization [16]. The formation of the six-membered ring relieves strain present in the open-chain precursors while establishing a stable aromatic system. This thermodynamic driving force is particularly important in reactions where the initial cyclization step might be reversible, as the aromatization provides the energy difference needed to drive the reaction to completion.

Kinetic factors also play a crucial role in pyrimidine cyclization mechanisms. The rate of ring closure is influenced by the conformational flexibility of the precursor molecule and the ability to achieve the required geometry for cyclization [18]. Reactions that proceed through six-membered ring transition states are generally favored over those requiring smaller or larger ring formations, reflecting the optimal bond angles and orbital overlap achievable in six-membered systems.

Reactivity Patterns

The reactivity patterns of 2-amino-5-bromopyrimidine are characterized by the compound's ability to undergo diverse chemical transformations at multiple reactive sites. These patterns reflect the complex electronic environment created by the heteroaromatic pyrimidine ring system and the competing influences of the electron-donating amino group and electron-withdrawing bromine substituent [4] [5] [19].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent one of the most important classes of transformations involving 2-amino-5-bromopyrimidine, with the compound exhibiting distinct reactivity patterns at different ring positions. The mechanism of nucleophilic aromatic substitution (SNAr) in pyrimidine systems proceeds through the formation of a Meisenheimer complex intermediate, also known as a σ-complex, which is stabilized by the electron-withdrawing nitrogen atoms in the ring [4] [19] [20].

The fundamental mechanism of nucleophilic aromatic substitution begins with the attack of a nucleophile on the electron-deficient pyrimidine ring, leading to the formation of a negatively charged intermediate where the aromaticity is temporarily disrupted [4]. This intermediate is stabilized through resonance delocalization of the negative charge, with the extent of stabilization determining both the reaction rate and the regioselectivity of the transformation. In pyrimidine systems, the nitrogen atoms play a crucial role in stabilizing these anionic intermediates through their electron-withdrawing inductive effect and their ability to accommodate negative charge in resonance structures.

The regioselectivity of nucleophilic substitution in 2-amino-5-bromopyrimidine follows well-established patterns observed in other pyrimidine derivatives [4] [19]. The 2- and 4-positions of the pyrimidine ring are particularly reactive toward nucleophilic attack due to their proximity to nitrogen atoms, which can stabilize the resulting Meisenheimer complex through direct resonance interaction. When nucleophilic attack occurs at the 2-position, the negative charge in the intermediate can be delocalized onto the nitrogen at position 1, while attack at the 4-position allows charge delocalization onto the nitrogen at position 3.

The reactivity at the 2-position is enhanced by the presence of the amino substituent, which can participate in resonance stabilization of the intermediate while simultaneously making this position more accessible to nucleophilic attack [19]. However, the amino group itself can also serve as a leaving group under certain conditions, particularly in the presence of strong nucleophiles or under harsh reaction conditions. This dual role of the amino group as both an activating substituent and a potential leaving group adds complexity to the reactivity patterns observed with 2-amino-5-bromopyrimidine.

The 5-position, where the bromine substituent is located, exhibits different reactivity patterns compared to the 2- and 4-positions [5] [21]. The bromo group at this position can undergo nucleophilic displacement through both SN2 and SNAr mechanisms, depending on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as organometallic reagents typically favor direct SN2 displacement of the bromide, while weaker nucleophiles may require the formation of a Meisenheimer complex intermediate for successful substitution.

The electron-withdrawing effect of the bromine substituent influences the reactivity of other positions on the pyrimidine ring by reducing the overall electron density of the aromatic system [5]. This effect enhances the electrophilic character of the ring and facilitates nucleophilic attack at positions that can benefit from this electronic activation. The cumulative effect of both nitrogen atoms and the bromine substituent creates a highly electron-deficient system that is particularly susceptible to nucleophilic substitution.

The choice of nucleophile significantly affects both the reaction mechanism and the outcome of nucleophilic substitution reactions with 2-amino-5-bromopyrimidine [4] [19]. Anionic nucleophiles such as alkoxides, thiolates, and amides typically react readily with the activated pyrimidine ring, often preferentially at the 2- or 4-positions. The reaction rates with these nucleophiles follow the order of nucleophilicity, with more basic and less sterically hindered nucleophiles reacting faster.

Neutral nucleophiles such as amines and alcohols can also participate in nucleophilic substitution reactions, although these typically require more forcing conditions or the presence of a base to generate the corresponding anion in situ [20]. The mechanism with neutral nucleophiles often involves initial coordination to the pyrimidine ring followed by deprotonation and subsequent substitution, leading to different kinetic behavior compared to reactions with anionic nucleophiles.

The solvent environment plays a crucial role in nucleophilic substitution reactions of 2-amino-5-bromopyrimidine [19]. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred for these reactions as they stabilize the anionic nucleophiles while not interfering with the reaction mechanism through competitive hydrogen bonding. Protic solvents can complicate the reaction by protonating the nucleophile or by competing for coordination sites on the substrate.

Coupling Reactions

Coupling reactions involving 2-amino-5-bromopyrimidine represent a major class of transformations that exploit the reactivity of the bromine substituent toward oxidative addition with transition metal catalysts [21] [22] [23]. These reactions have become indispensable tools in modern organic synthesis due to their ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high selectivity and functional group tolerance.

The Suzuki-Miyaura coupling reaction stands out as one of the most extensively studied and practically useful coupling transformations for 2-amino-5-bromopyrimidine [23] [24]. This palladium-catalyzed cross-coupling reaction proceeds through the well-established cycle of oxidative addition, transmetalation, and reductive elimination. The mechanism begins with the oxidative addition of the aryl bromide to a low-valent palladium complex, typically Pd(0), to form a palladium(II) intermediate containing both the pyrimidine fragment and a bromide ligand.

The oxidative addition step represents the initial and often rate-determining phase of the Suzuki coupling mechanism [25] [24]. The electron-deficient nature of the pyrimidine ring facilitates this step by stabilizing the resulting palladium(II) complex through π-backbonding interactions. The presence of the amino group at the 2-position can influence the electronics of the oxidative addition through both inductive and resonance effects, generally accelerating the reaction compared to unsubstituted bromopyrimidines.

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a boronic acid or boronate ester to the palladium center [23] [24]. This step typically requires the presence of a base, which serves multiple functions including activation of the boronic acid through coordination, facilitating the transmetalation process, and neutralizing any acidic byproducts formed during the reaction. The choice of base significantly affects the reaction rate and selectivity, with carbonate and phosphate bases being commonly employed for pyrimidine substrates.

The final reductive elimination step regenerates the active Pd(0) catalyst while forming the desired cross-coupled product [24]. This step is generally rapid and thermodynamically favorable, driven by the formation of strong carbon-carbon bonds and the restoration of the catalytically active palladium species. The regioselectivity of the overall transformation is determined primarily by the site of oxidative addition, making the bromine substituent at the 5-position the exclusive site of coupling in 2-amino-5-bromopyrimidine.

The Heck reaction provides an alternative coupling methodology that allows for the formation of carbon-carbon bonds between 2-amino-5-bromopyrimidine and alkenes [26] [27]. The mechanism of the Heck reaction involves oxidative addition of the aryl bromide to palladium(0), followed by coordination and insertion of an alkene into the palladium-carbon bond. This insertion step is followed by β-hydride elimination to form the coupled product and regenerate the palladium catalyst.

The regioselectivity of the Heck reaction with 2-amino-5-bromopyrimidine is influenced by both electronic and steric factors [26] [27]. The electron-deficient nature of the pyrimidine ring tends to favor insertion of electron-rich alkenes, while steric hindrance around the reaction site can influence the regioselectivity of alkene insertion. The amino substituent at the 2-position can coordinate to the palladium center during the reaction, potentially affecting both the rate and selectivity of the transformation.

Sonogashira coupling reactions enable the formation of carbon-carbon bonds between 2-amino-5-bromopyrimidine and terminal alkynes under palladium-copper dual catalysis [21]. The mechanism involves initial oxidative addition of the aryl bromide to palladium, followed by transmetalation with a copper acetylide intermediate formed through the reaction of the terminal alkyne with a copper(I) catalyst. This dual catalytic system allows for efficient coupling under mild conditions while maintaining high functional group tolerance.

The copper cocatalyst in Sonogashira reactions serves to activate the terminal alkyne through the formation of a copper acetylide intermediate [21]. This activation is crucial for successful transmetalation to the palladium center and represents a key mechanistic feature that distinguishes Sonogashira coupling from other palladium-catalyzed reactions. The presence of the amino group in 2-amino-5-bromopyrimidine can potentially coordinate to the copper center, although this interaction is generally not detrimental to the reaction outcome.

Stille coupling reactions provide access to carbon-carbon bond formation through the use of organostannane coupling partners [21]. The mechanism parallels that of the Suzuki reaction but involves transmetalation from tin rather than boron. The inherent reactivity of organostannanes toward transmetalation often allows Stille couplings to proceed without the need for added base, although the reaction may be slower than corresponding Suzuki couplings.

The electronic properties of 2-amino-5-bromopyrimidine significantly influence the efficiency and selectivity of coupling reactions [21] [23]. The electron-deficient pyrimidine ring accelerates oxidative addition compared to electron-rich aromatic systems, while the amino substituent provides additional electronic fine-tuning that can affect reaction rates and product selectivity. These electronic effects must be carefully considered when optimizing coupling reactions for specific synthetic applications.

Functional Group Transformations

The functional group transformations possible with 2-amino-5-bromopyrimidine encompass a wide range of chemical modifications that can be performed at both the amino and bromo substituents. These transformations are essential for the elaboration of the basic pyrimidine scaffold into more complex structures with enhanced biological activity or altered physical properties [28] [30].

Modifications of Amino Group

The amino group at the 2-position of 2-amino-5-bromopyrimidine represents a highly versatile functional handle that can undergo numerous transformations while preserving the integrity of the pyrimidine ring system. These modifications range from simple protection and deprotection sequences to more complex rearrangements and substitutions that fundamentally alter the electronic and steric properties of the molecule [31] [30].

Protection of the amino group represents one of the most fundamental transformations in the synthetic manipulation of 2-amino-5-bromopyrimidine [31] . The use of tert-butyloxycarbonyl (Boc) protection is particularly common due to the stability of the resulting carbamate under a wide range of reaction conditions and the ease of deprotection under acidic conditions. The mechanism of Boc protection involves nucleophilic attack of the amino group on the carbonyl carbon of Boc anhydride, followed by elimination of tert-butoxide to form the stable carbamate linkage.

The Boc protection reaction typically proceeds under basic conditions using Boc anhydride as the electrophilic agent and a tertiary amine such as triethylamine or pyridine as the base [31]. The reaction is highly selective for primary amino groups and proceeds rapidly at room temperature in polar aprotic solvents such as dichloromethane or tetrahydrofuran. The resulting Boc-protected derivative maintains the electronic properties of the pyrimidine ring while rendering the amino group unreactive toward electrophiles.

Deprotection of Boc-protected 2-amino-5-bromopyrimidine derivatives is typically achieved through treatment with trifluoroacetic acid (TFA) in dichloromethane [31] . The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl group as a carbocation, which subsequently loses a proton to form isobutylene. The resulting carbamic acid intermediate spontaneously decarboxylates to regenerate the free amino group.

Acylation of the amino group provides access to amide derivatives with altered electronic properties and potential biological activities [30]. The reaction typically involves treatment of 2-amino-5-bromopyrimidine with acyl chlorides or anhydrides in the presence of a base such as triethylamine. The mechanism proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by elimination of chloride or carboxylate to form the amide bond.

The regioselectivity of acylation reactions with 2-amino-5-bromopyrimidine is generally high, with the primary amino group being significantly more reactive than the pyrimidine nitrogen atoms [30]. However, the presence of the electron-withdrawing pyrimidine ring reduces the nucleophilicity of the amino group compared to aliphatic amines, often requiring more activated acylating agents or longer reaction times to achieve complete conversion.

Alkylation of the amino group can be achieved through various methods, including reductive amination and direct alkylation with alkyl halides . Reductive amination involves the condensation of 2-amino-5-bromopyrimidine with aldehydes or ketones to form imine intermediates, which are subsequently reduced using hydride reducing agents such as sodium borohydride or sodium cyanoborohydride. This method provides access to secondary and tertiary amine derivatives with high selectivity and functional group tolerance.

Direct alkylation with alkyl halides typically requires basic conditions to deprotonate the amino group and generate the nucleophilic nitrogen center . The reaction proceeds through an SN2 mechanism with primary and secondary alkyl halides, although competing elimination reactions can be problematic with secondary halides. The use of crown ethers or phase transfer catalysts can improve the efficiency of alkylation reactions by increasing the nucleophilicity of the amine.

The amino group can also participate in cyclization reactions to form fused heterocyclic systems [28]. These transformations typically involve the condensation of the amino group with electrophilic carbon centers elsewhere in the molecule or in added reagents. For example, treatment with α,β-unsaturated carbonyl compounds can lead to Michael addition followed by cyclization to form pyrimidoquinoline or related ring systems.

Diazonium salt formation represents another important transformation of the amino group, although this reaction requires careful control due to the potential instability of the resulting diazonium species [32]. The reaction involves treatment of 2-amino-5-bromopyrimidine with nitrous acid generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt can undergo various transformations including sandmeyer reactions to introduce other functional groups such as halogens, cyanide, or hydroxyl groups.

Transformations at the Bromo Position

The bromine substituent at the 5-position of 2-amino-5-bromopyrimidine serves as a highly reactive site for various transformations that can introduce new functional groups or create carbon-carbon bonds. The reactivity of this position is enhanced by the electron-withdrawing effect of the pyrimidine ring, making it particularly susceptible to nucleophilic substitution and metal-catalyzed coupling reactions [33] [5] .

Nucleophilic displacement of the bromine atom represents one of the most straightforward transformations at the 5-position [33] [5]. This reaction can proceed through either SN2 or SNAr mechanisms depending on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as organometallic reagents typically favor direct SN2 displacement, while weaker nucleophiles may require the formation of a Meisenheimer complex intermediate for successful substitution.

The mechanism of nucleophilic substitution at the 5-position is influenced by the electronic properties of the pyrimidine ring and the amino substituent [5]. The electron-withdrawing nitrogen atoms activate the brominated carbon toward nucleophilic attack, while the amino group at the 2-position can provide additional stabilization of charged intermediates through resonance effects. These electronic factors combine to make the 5-bromo position moderately reactive toward a wide range of nucleophiles.

Palladium-catalyzed coupling reactions at the 5-position provide access to a diverse array of substituted pyrimidine derivatives [22] [23]. The Suzuki-Miyaura coupling with arylboronic acids is particularly valuable for introducing aromatic substituents at this position. The reaction proceeds through the standard cycle of oxidative addition, transmetalation, and reductive elimination, with the electron-deficient pyrimidine ring facilitating the initial oxidative addition step.

The success of Suzuki coupling reactions at the 5-position is influenced by several factors including the choice of palladium catalyst, the nature of the base, and the reaction temperature [23]. Electron-rich phosphine ligands such as tricyclohexylphosphine or electron-rich N-heterocyclic carbenes are often preferred for these transformations as they enhance the electron density at the palladium center and facilitate oxidative addition. The use of carbonate bases such as potassium carbonate or cesium carbonate is generally preferred over stronger bases that might interfere with the amino group.

Negishi coupling reactions enable the introduction of alkyl and aryl groups through the use of organozinc reagents . These reactions typically proceed under milder conditions than many other coupling reactions and exhibit excellent functional group tolerance. The mechanism parallels that of other palladium-catalyzed couplings but involves transmetalation from zinc rather than boron or tin.

The Sonogashira reaction provides access to alkyne-substituted pyrimidine derivatives through copper-palladium dual catalysis [21]. This transformation is particularly valuable for introducing extended π-systems or for creating intermediates that can undergo further cyclization reactions. The presence of the amino group does not typically interfere with the Sonogashira coupling, although coordination to the copper cocatalyst is possible under certain conditions.

Reduction of the bromo substituent can be achieved through various methods including catalytic hydrogenation and metal hydride reduction . Palladium-catalyzed hydrogenolysis using hydrogen gas and a palladium on carbon catalyst represents one of the most efficient methods for bromine removal. The reaction proceeds through oxidative addition of the aryl bromide to palladium followed by hydrogenolysis to release hydrogen bromide and regenerate the aromatic C-H bond.

Cyanation reactions at the 5-position can be achieved through palladium-catalyzed coupling with cyanide sources such as zinc cyanide or potassium ferrocyanide . These reactions provide access to nitrile-substituted pyrimidines that can serve as precursors to carboxylic acids, amides, or other nitrogen-containing functional groups. The electron-withdrawing effect of the nitrile group significantly alters the electronic properties of the pyrimidine ring and can enhance the reactivity toward nucleophilic substitution at other positions.

The bromo position can also undergo halogen exchange reactions to introduce other halogens such as fluorine or iodine [35]. Fluorination can be achieved using nucleophilic fluoride sources such as tetrabutylammonium fluoride or cesium fluoride under appropriate conditions. Iodination typically involves the use of copper-catalyzed halogen exchange reactions using iodide salts as the iodine source.

The extensive mechanistic landscape surrounding 2-amino-5-bromopyrimidine encompasses fundamental organic transformations that showcase the versatility and synthetic utility of this heterocyclic compound. From electrophilic aromatic substitution pathways that enable selective bromination to sophisticated palladium-catalyzed coupling reactions that construct complex molecular architectures, these mechanisms demonstrate the rich chemistry accessible through careful manipulation of electronic and steric factors [1] [9] [2] [4] [21].

The regioselectivity patterns observed in nucleophilic substitution reactions highlight the profound influence of the pyrimidine nitrogen atoms in stabilizing charged intermediates, while the diverse coupling reactions available at the 5-bromo position illustrate the power of transition metal catalysis in modern synthetic chemistry [4] [19] [23] [24]. The ability to selectively modify both the amino and bromo functional groups provides multiple pathways for structural elaboration, making 2-amino-5-bromopyrimidine an invaluable synthetic intermediate in pharmaceutical and materials chemistry [31] [30].

XLogP3

GHS Hazard Statements

H302 (81.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (18.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (83.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard